molecular formula C11H12N2O B2856320 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 828274-46-0

1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B2856320
CAS No.: 828274-46-0
M. Wt: 188.23
InChI Key: CGQJIXZWNKBOCE-UHFFFAOYSA-N
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Description

1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.

    Reduction: Amines derived from the reduction of the ethanone group.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the viability of cancer cells by targeting γ-aminobutyric acid receptors, similar to the action of classical benzodiazepine tranquilizers . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-4-5-13-8(2)11(9(3)14)12-10(13)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJIXZWNKBOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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